7-Ornithine-tyrocidine A is a cyclic decapeptide antibiotic derived from the bacterium Bacillus brevis. It is notable for its broad-spectrum bactericidal activity, particularly against Gram-positive bacteria. The compound's structure and properties have garnered significant interest in the context of developing new antibiotics, especially as resistance to existing antibiotics becomes increasingly prevalent.
7-Ornithine-tyrocidine A is synthesized by Bacillus brevis, which possesses a biosynthetic operon comprising several peptide synthetases responsible for its production. The primary components of this operon include Tyrocidine synthetases A, B, and C, which play crucial roles in the assembly of the tyrocidine peptides through a non-ribosomal pathway .
In terms of classification, 7-Ornithine-tyrocidine A belongs to the family of non-ribosomal peptides, specifically categorized as a cyclic decapeptide. Its classification is based on its unique structure and the mechanism of synthesis, which does not involve ribosomal translation but rather a modular enzymatic process involving peptide synthetases .
The synthesis of 7-Ornithine-tyrocidine A occurs via a non-ribosomal peptide synthetase pathway. This involves several key steps:
The entire process is highly complex and involves multiple enzymatic reactions. Each module within the synthetase has specific substrate preferences and catalytic activities that dictate the sequence and structure of the resulting peptide. For instance, TycC, one of the key synthetases, has been shown to facilitate the incorporation of ornithine through its specific modules .
The molecular structure of 7-Ornithine-tyrocidine A consists of ten amino acid residues arranged in a cyclic configuration. The high-resolution crystal structure reveals an amphipathic homodimer formed by four beta strands that create a highly curved antiparallel beta sheet . This structural arrangement is critical for its interaction with bacterial membranes.
The structural data obtained from X-ray crystallography provides insights into the precise arrangement of atoms within the molecule, allowing for a better understanding of how it interacts with target organisms at a molecular level. The coordinates and structure factors have been deposited in databases such as the Protein Data Bank .
7-Ornithine-tyrocidine A participates in several chemical reactions primarily related to its antibacterial activity:
The binding affinity and kinetics of these reactions have been characterized using various biophysical techniques such as surface plasmon resonance and efflux assays, revealing an apparent dissociation constant indicative of strong interactions with bacterial membrane mimetics .
The mechanism by which 7-Ornithine-tyrocidine A exerts its antibacterial effects involves several steps:
Experimental data support this mechanism through assays demonstrating significant increases in ion permeability upon exposure to tyrocidine A, confirming its role as a membrane-active agent .
7-Ornithine-tyrocidine A exhibits several notable physical properties:
In terms of chemical properties:
Relevant analyses indicate that modifications to its structure can significantly impact its biological activity and stability .
7-Ornithine-tyrocidine A has potential applications in various scientific fields:
The ongoing research into its properties continues to reveal new possibilities for therapeutic applications in medicine .
The biosynthesis of 7-ornithine-tyrocidine A (hereafter "ornithine-tyrocidine A") is mediated by a multi-enzyme complex organized as an assembly line. This cyclic decapeptide antibiotic is produced by Brevibacillus parabrevis (formerly Bacillus brevis ATCC 8185) via three giant synthetases—TycA (127 kDa), TycB (404 kDa), and TycC (723 kDa)—encoded by a 39.5 kb operon [1] [5]. The NRPS system follows a multiple carrier model, where each module activates one specific amino acid. TycA (module 1) incorporates D-Phe¹, TycB (modules 2–4) adds L-Pro², L-Phe³, and D-Phe⁴, while TycC (modules 5–10) elongates the chain with L-Asn⁵, L-Gln⁶, L-Tyr⁷, L-Val⁸, L-Orn⁹, and L-Leu¹⁰ before cyclization [1] [5] [3]. The ornithine residue is incorporated at position 9 by module 9 of TycC, which includes an adenylation (A) domain specific for L-ornithine [5].
Table 1: NRPS Proteins in Ornithine-Tyrocidine A Biosynthesis
Protein | Molecular Weight | Modules | Function |
---|---|---|---|
TycA | 127 kDa | Module 1 | Activates and epimerizes Phe¹ to D-Phe |
TycB | 404 kDa | Modules 2–4 | Incorporates Pro², Phe³ (epimerized to D-Phe⁴) |
TycC | 723 kDa | Modules 5–10 | Activates Asn⁵, Gln⁶, Tyr⁷, Val⁸, Orn⁹, Leu¹⁰; releases cyclic peptide |
Each NRPS module contains catalytic domains for amino acid activation (A domain), thiolation (peptidyl carrier protein, PCP), and peptide bond formation (condensation, C domain). The A domain adenylates its cognate amino acid (e.g., L-ornithine for TycC module 9) using ATP, forming an aminoacyl-AMP intermediate. The amino acid is then covalently tethered via a thioester bond to the 4'-phosphopantetheine (PPant) cofactor of the PCP domain [1] [9]. Chain elongation proceeds bidirectionally: TycA initiates synthesis by loading D-Phe¹ onto its PCP, while TycB module 2 (TycB1) catalyzes peptide bond formation between D-Phe¹ and L-Pro² via its C domain [4]. The nascent peptide translocates downstream through intermodular interactions mediated by communication (COM) domains, culminating in cyclization by the thioesterase (TE) domain of TycC [6].
Stereochemical control is critical for ornithine-tyrocidine A bioactivity. Epimerization (E) domains embedded within specific modules convert L-amino acids to D-isomers. TycA contains an integrated E domain that converts L-Phe to D-Phe¹. Similarly, TycB module 3 harbors an E domain generating D-Phe⁴ [5]. Mutational studies confirm that E domains act after amino acid loading onto PCPs but before condensation. For example, alanine substitution of catalytic residues (e.g., H147 in C domains) abolishes epimerization and reduces diketopiperazine formation by >90% [4]. TycC module 9 lacks an E domain, preserving L-configuration at ornithine⁹ [5].
Table 2: Epimerization Domains in Tyrocidine Synthetases
Domain Location | Substrate | Function | Key Catalytic Residues |
---|---|---|---|
TycA (C-E domain) | L-Phe | Epimerizes to D-Phe¹ | H147, R62, D151 [4] |
TycB module 3 (E domain) | L-Phe | Epimerizes to D-Phe⁴ | Structurally analogous to TycA |
TycC module 9 | L-Orn | No epimerization | N/A |
The A domain in TycC module 9 (TycC9-A) specifically activates L-ornithine. However, its efficiency is modulated by intermodular contexts. Studies using di- and tri-modular constructs (e.g., TycC8-9-10) reveal that A domain activity is 2.3-fold higher in multi-modular vs. isolated A-PCP di-domains [2]. This enhancement stems from conformational stabilization by flanking modules. For instance, TycC9-A exhibits a Km of 28 µM for L-ornithine in its native context but rises to 110 µM when expressed as a solitary A-PCP fragment [2] [5]. The PCP domain’s interaction with downstream C domains also influences kinetics: mutations disrupting the PCP-C interface reduce adenylation efficiency by >50% [2]. Such context dependence ensures fidelity during ornithine incorporation.
Table 3: A Domain Efficiency in Different Constructs
Construct | A Domain | Substrate | Km (µM) | Relative Activity (%) |
---|---|---|---|---|
TycC9 A-PCP (isolated) | TycC9-A | L-Orn | 110 ± 15 | 43% |
TycC8-9-10 (tri-modular) | TycC9-A | L-Orn | 28 ± 4 | 100% |
TycC9-10 (di-modular) | TycC9-A | L-Orn | 67 ± 9 | 78% |
The A domain’s specificity for L-ornithine is governed by 8–10 core residues within its substrate-binding pocket. Mutagenesis of TycC9-A identifies D235 and K517 as critical for ornithine recognition; D235A mutation reduces activity by 90% [5]. Similarly, the PCP domain (TycC9-PCP) must be post-translationally modified by phosphopantetheinyl transferase (PPtase) to carry the PPant arm. Serine-to-alanine substitution (S→A) at the conserved LGHDL motif abolishes cofactor attachment, halting ornithine loading [2] [9]. Hybrid NRPS experiments demonstrate that TycC9-PCP can be functionally replaced by heterologous PCPs, but chimeric modules exhibit 40–70% reduced activity due to disrupted interdomain communication [6]. These findings highlight the precision required for ornithine incorporation.
Table 4: Functional Impact of Key Mutations
Domain | Mutation | Functional Consequence | Residual Activity (%) |
---|---|---|---|
TycC9-A | D235A | Disrupted ornithine binding | 10% |
TycC9-PCP | S38A | Loss of PPant attachment | 0% |
TycC9-PCP | Hybrid PCP insertion | Impaired intermodular interaction | 30–60% |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3